molecular formula C12H20O6 B090691 1,2-O-Cyclohexylidene-alpha-D-glucofuranose CAS No. 16832-21-6

1,2-O-Cyclohexylidene-alpha-D-glucofuranose

Cat. No. B090691
CAS RN: 16832-21-6
M. Wt: 260.28 g/mol
InChI Key: KAUCUKASFLXURN-RCZSTQMZSA-N
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Description

1,2-O-Cyclohexylidene-alpha-D-glucofuranose is a derivative of glucose where the hydroxyl groups at the first and second carbon atoms are protected by a cyclohexylidene acetal group. This modification is typically employed to protect the diol moiety during chemical reactions, allowing for selective functionalization of other parts of the glucose molecule.

Synthesis Analysis

The synthesis of 1,2-O-cyclohexylidene-alpha-D-glucofuranose derivatives can be achieved through various methods. For instance, the reaction of alpha-D-glucofuranose with hexa-alkylphosphorous triamides can yield corresponding phosphite derivatives, which upon treatment with halogens, afford 1,2-substituted 6-deoxy-6-halogeno-alpha-D-glucofuranose phosphorohalogenidates . Additionally, the synthesis of related compounds, such as 1,2-O-isopropylidene-alpha-D-glucofuranose derivatives, involves key reactions like photobrominative conversion into glucosyl bromides , or acid-catalyzed intramolecular acetalation .

Molecular Structure Analysis

The molecular structure of 1,2-O-cyclohexylidene-alpha-D-glucofuranose and its analogs can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 1,2-O-(ethane-1,2-diyl)-alpha-D-glucofuranose, a related compound, reveals a slightly distorted 1,4-dioxan ring and a glucofuranose ring with a conformation intermediate between 3E and 3T2 . The stereochemistry of these compounds is often confirmed by NMR data, which provides insights into the conformation of the sugar rings and the configuration of substituents .

Chemical Reactions Analysis

1,2-O-Cyclohexylidene-alpha-D-glucofuranose and its derivatives undergo a variety of chemical reactions. For instance, the aforementioned phosphite derivatives can be further modified by replacing the halogen at phosphorus with hydroxyl or amino groups . The stereochemistry of the resulting compounds is typically retained during these transformations. Additionally, the synthesis of glucosidase inhibitors from cyclohexane-1,2-dicarboxylic acids demonstrates the versatility of cyclohexylidene-protected sugars in the development of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-O-cyclohexylidene-alpha-D-glucofuranose derivatives are influenced by their protective groups and the presence of substituents. These properties include solubility, melting points, and reactivity towards various reagents. The crystalline structure of these compounds often exhibits extensive intermolecular hydrogen bonding, which can dominate solid-state interactions . In solution, the stereochemical characteristics of these molecules are retained, as evidenced by NMR spectroscopy . The presence of the cyclohexylidene group can also impart stability to the sugar molecule, preventing unwanted side reactions during synthesis .

Scientific Research Applications

  • Synthesis and Stereochemistry Studies : It is used in the synthesis of 6-deoxy-6-halogeno-D-glucofuranose cyclic phosphates. These compounds have been studied for their stereochemistry using NMR data (Kochetkov et al., 1976).

  • Chemoenzymatic Synthesis : This compound plays a role in the chemoenzymatic synthesis of glucose fatty esters, particularly in the enzymatic esterification process (Redmann et al., 1997).

  • Resolving Agents in Stereochemistry : It is used in developing acidic resolving agents for the resolution of 1-arylalkylamines, demonstrating its application in stereochemistry and organic synthesis (Mereyala, Koduru, & Cheemalapati, 2006).

  • Selective Reaction with Grignard Reagents : The compound reacts selectively with Grignard reagents, useful in the synthesis of sugar derivatives and protecting group chemistry (Kawana & Emoto, 1980).

  • Reduction Studies with Zinc Dust : It is involved in reduction studies, particularly with zinc dust, to produce corresponding amino sugars, indicating its utility in carbohydrate chemistry (Ohrui & Emoto, 1969).

  • Application in Hydrolysis Studies : This compound has been studied for its behavior in acid-catalyzed hydrolysis, relevant to oligosaccharide synthesis and the study of acetal protecting groups (Heeswijk, Goedhart, & Vliegenthart, 1977).

  • Cyclodextrin Functionalization : It is instrumental in the functionalization of cyclodextrins, substances extensively used in drug delivery systems and molecular recognition (Bellia et al., 2009).

  • Glycosidase Inhibitors Development : The compound's derivatives have been synthesized and tested against fungal glycosidases, indicating its potential in developing glucosidase inhibitors (Brázdová et al., 2009).

properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCUKASFLXURN-RCZSTQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369228
Record name 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-Cyclohexylidene-alpha-D-glucofuranose

CAS RN

16832-21-6
Record name 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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